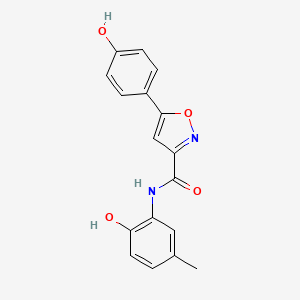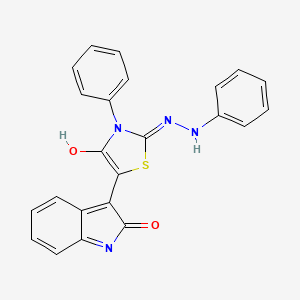
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as ML314, is a small molecule drug compound that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme Hsp70, which is involved in protein folding and degradation. ML314 has been shown to have a variety of biochemical and physiological effects, and it has potential applications in a range of research areas.
作用機序
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a selective inhibitor of the ATPase activity of Hsp70, which is involved in protein folding and degradation. By inhibiting Hsp70, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide disrupts the protein folding pathway and leads to the accumulation of misfolded proteins, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation in models of Parkinson's disease, and the inhibition of viral replication in cell culture. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its selectivity for Hsp70, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have good bioavailability and pharmacokinetics, which make it suitable for use in animal models. However, one limitation of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in scientific research. One area of interest is the development of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide and its effects on cellular function. Finally, the development of new analogs of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of Hsp70.
合成法
The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-5-methylphenylboronic acid with 4-bromoanisole. This reaction produces an intermediate compound that is then reacted with 3-nitrobenzaldehyde to form the isoxazole ring. The final step involves the reduction of the nitro group to the amine using palladium on carbon. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. The inhibition of Hsp70 by N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines, and it has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have antiviral activity against a range of viruses, including Zika virus and Dengue virus.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-7-15(21)13(8-10)18-17(22)14-9-16(23-19-14)11-3-5-12(20)6-4-11/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRZRAZDTPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-5-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)
![2-(4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5971521.png)
![2-{4-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5971524.png)
![1-isopropyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971533.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)
![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
